(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenoxy)acetyl chloride
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Overview
Description
(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenoxy)acetyl chloride is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenoxy group and an acetyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenoxy)acetyl chloride typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-hydroxyphenol with 5-(trifluoromethyl)pyridine-2-ol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenoxy)acetyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the acetyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Pyridine, triethylamine
Solvents: Dichloromethane, tetrahydrofuran
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Carboxylic Acids: Formed by hydrolysis
Scientific Research Applications
(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenoxy)acetyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenoxy)acetyl chloride involves its reactivity as an acylating agent. The acetyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable amide, ester, or thioester linkages . This reactivity is exploited in various synthetic applications to modify or create new molecules.
Comparison with Similar Compounds
Similar Compounds
Haloxyfop-P-methyl: A similar compound used as a herbicide.
Fluazifop-P-butyl: Another herbicide with a similar structure.
Uniqueness
(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenoxy)acetyl chloride is unique due to its combination of a trifluoromethyl group, a pyridine ring, and an acetyl chloride moiety. This combination imparts unique reactivity and potential for diverse applications in organic synthesis and pharmaceuticals .
Properties
CAS No. |
184900-49-0 |
---|---|
Molecular Formula |
C14H9ClF3NO3 |
Molecular Weight |
331.67 g/mol |
IUPAC Name |
2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]acetyl chloride |
InChI |
InChI=1S/C14H9ClF3NO3/c15-12(20)8-21-10-2-4-11(5-3-10)22-13-6-1-9(7-19-13)14(16,17)18/h1-7H,8H2 |
InChI Key |
OCVLRUKQIJXAFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)Cl)OC2=NC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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